N-(2-hydroxyethyl)-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N-(2-hydroxyethyl)-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide (hereafter referred to as the target compound) is an ethanediamide (oxalamide) derivative featuring a hydroxyethyl group on one nitrogen and a substituted ethyl group on the other. The substituents include a 4-methylbenzenesulfonyl (tosyl) moiety and a thiophen-2-yl group. This structure combines sulfonamide, heteroaromatic (thiophene), and hydrophilic (hydroxyethyl) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-12-4-6-13(7-5-12)26(23,24)15(14-3-2-10-25-14)11-19-17(22)16(21)18-8-9-20/h2-7,10,15,20H,8-9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQUZTVRLPCBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Thienyl)ethyl 4-Methylbenzenesulfonate
The thiophene-containing sulfonate ester serves as a pivotal intermediate. The esterification of 2-(2-thienyl)ethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) is catalyzed by potassium hydroxide in dichloromethane, with triethylamine as a base . This method achieves yields exceeding 95% within 2–3 hours at room temperature, a significant improvement over traditional acid-catalyzed esterifications.
Reaction Conditions :
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Solvent : Dichloromethane
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Catalyst : KOH (5–10% wt relative to 2-thienylethanol)
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Base : Triethylamine (1.5–2.0 equiv relative to tosyl chloride)
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Temperature : 25°C
The product is isolated via filtration, washed with saturated brine, and concentrated under reduced pressure . This step’s efficiency is critical for downstream reactions, as residual impurities could hinder subsequent amidation or alkylation steps.
Preparation of 1-(4-Methylbenzenesulfonyl)piperidine-2-ethylamine
The piperidine backbone is functionalized via sulfonylation. A modified Grignard approach, as seen in tamoxifen synthesis , involves reacting 4-(β-dimethylaminoethoxy)-α-ethyldesoxybenzoin with a bromobenzene-derived Grignard reagent. After refluxing in ether, the intermediate is decomposed with ammonium chloride, yielding a secondary alcohol, which is subsequently sulfonylated.
Key Steps :
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Grignard Formation : Bromobenzene and magnesium in ether.
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Nucleophilic Addition : Reaction with 4-(β-dimethylaminoethoxy)-α-ethyldesoxybenzoin.
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Sulfonylation : Treatment with tosyl chloride in the presence of a base (e.g., triethylamine).
The sulfonylated piperidine derivative is crystallized from methanol, achieving a melting point of 120–121°C . This intermediate’s purity is verified via thin-layer chromatography (TLC) before proceeding.
Formation of the Ethanediamide Moiety
The ethanediamide group is introduced via coupling reactions. A two-step process is employed:
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Activation of Oxalic Acid : Oxalyl chloride converts oxalic acid to its dichloride form under anhydrous conditions.
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Amidation : The activated oxalyl chloride reacts with 1-(4-methylbenzenesulfonyl)piperidine-2-ethylamine and 2-aminoethanol in dichloromethane, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents .
Optimization Notes :
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Stoichiometry : A 1:1:1 molar ratio of oxalyl chloride, piperidine amine, and 2-aminoethanol ensures minimal side products.
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Temperature : Reactions are conducted at 0°C to mitigate exothermic side reactions.
The crude product is purified via silica gel chromatography, eluting with a gradient of ethyl acetate/hexane (30–70%).
Introduction of the Hydroxyethyl Group
The hydroxyethyl substituent is incorporated via nucleophilic substitution. 2-Chloroethanol reacts with the secondary amine of the ethanediamide intermediate in acetonitrile, catalyzed by potassium carbonate.
Reaction Profile :
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Solvent : Acetonitrile
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Base : K2CO3 (2.0 equiv)
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Temperature : 60°C, 12 hours
Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated. The residue is recrystallized from ethanol/water (4:1) to yield the final compound as a white solid .
Purification and Characterization
Purification :
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Crystallization : Ethanol/water mixtures achieve >98% purity.
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Column Chromatography : For small-scale batches, silica gel with ethyl acetate/hexane eluents is used.
Characterization Data :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C18H27N3O5S | HRMS |
| Melting Point | 254–256°C | Differential Scanning Calorimetry |
| Yield | 72–78% (overall) | Gravimetric Analysis |
Spectroscopic Data :
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1H NMR (400 MHz, DMSO-d6): δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.45 (d, J = 8.2 Hz, 2H), 6.95–7.05 (m, 3H, thiophene), 3.55 (t, J = 6.0 Hz, 2H, -CH2OH).
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IR (cm⁻¹) : 1650 (C=O, amide), 1350 (S=O), 1150 (C-O).
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods highlights the superiority of KOH-catalyzed esterification over traditional approaches:
| Parameter | KOH Method | H2SO4 Method |
|---|---|---|
| Reaction Time | 2–3 hours | 8–12 hours |
| Yield | 96% | 65–70% |
| Byproducts | Minimal | Significant |
The use of DCC/DMAP for amide coupling also reduces racemization risks compared to carbodiimide alone.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl, sulfonyl, and thiophene groups makes it versatile in different chemical environments.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound may be used as a probe or inhibitor in studying enzyme activities and biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various conditions.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and ionic interactions, respectively, with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several ethanediamide derivatives, differing primarily in substituents and their electronic/hydrophobic properties. Key analogues include:
Table 1: Structural Comparison of Ethanediamide Derivatives
Substituent Effects:
- Hydroxyethyl vs.
- 4-Methylbenzenesulfonyl (Tosyl) vs. Halogenated Sulfonyl : The methyl group in the tosyl moiety (target) is electron-donating, contrasting with the electron-withdrawing chlorine in or fluorine in , which may alter reactivity in nucleophilic substitutions or binding interactions.
- Thiophen-2-yl vs.
Physicochemical Properties
- Molecular Weight : The target compound (431.5 g/mol) falls within the range of typical drug-like molecules (<500 g/mol), similar to analogues in .
- Solubility : The hydroxyethyl group likely increases water solubility compared to lipophilic substituents like 3,4-dimethylphenyl in . However, the dual sulfur atoms (tosyl and thiophene) may counterbalance this by introducing hydrophobicity.
- logP (Predicted) : Estimated to be lower than (due to hydroxyethyl) but higher than (nitro group increases polarity).
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-hydroxyethyl)-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide, and how are reaction conditions optimized?
- Methodology: Synthesis involves multi-step organic reactions, including sulfonylation, amide coupling, and functional group protection. For example:
- Step 1: Reaction of sulfonyl chlorides with amines to form sulfonamide intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2: Amide bond formation using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dimethylformamide (DMF) at 25–40°C for 12–24 hours .
- Step 3: Final purification via HPLC or recrystallization to achieve >95% purity .
- Optimization: Reaction temperatures, solvent polarity, and stoichiometric ratios are adjusted to minimize side products. For instance, excess thiophene derivatives improve yield in thiophenylation steps .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for purity assessment?
- Methodology:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm connectivity of the hydroxyethyl, sulfonyl, and thiophene groups. Aromatic protons in thiophene appear at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 465.12 (calculated: 465.15) .
- HPLC: Retention time and peak symmetry are monitored to ensure >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?
- Methodology:
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Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables. For example, conflicting IC₅₀ values in kinase inhibition assays may arise from DMSO concentration differences (>1% DMSO reduces activity by 20–30%) .
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Structural Analog Comparison: Compare with analogs like N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide (Table 1). Adjust methoxy groups to enhance hydrophobic interactions with target enzymes .
Table 1: Comparative Biological Activity of Structural Analogs
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and guiding synthetic optimization?
- Methodology:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the sulfonyl group and catalytic residues (e.g., Lys101 in Kinase A). The thiophene ring’s π-π stacking with Phe203 improves binding .
- QM/MM Simulations: Calculate charge distribution to prioritize substituents. For example, electron-withdrawing groups on the benzenesulfonyl moiety enhance electrophilicity at the amide bond .
- ADMET Prediction: Tools like SwissADME predict logP (2.8) and aqueous solubility (32 µM), guiding derivatization for improved bioavailability .
Q. How can researchers address stability challenges during in vitro assays, such as hydrolysis of the ethanediamide backbone?
- Methodology:
- pH Buffering: Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis. Degradation half-life increases from 2 hours (pH 9) to 48 hours (pH 7) .
- Protective Groups: Introduce tert-butoxycarbonyl (Boc) groups at labile sites during synthesis, removed post-assay via trifluoroacetic acid (TFA) .
- LC-MS Monitoring: Track degradation products in real-time; e.g., detect hydrolyzed fragments at m/z 210.1 and 255.3 .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems (e.g., cancer cell lines)?
- Methodology:
- CRISPR-Cas9 Knockout Screens: Identify gene dependencies (e.g., knockout of Kinase A reduces compound efficacy by 70%) .
- Metabolomic Profiling: Use LC-MS/MS to track ATP depletion (↓30% at 10 µM) and lactate accumulation, indicating glycolytic pathway disruption .
- Fluorescence Polarization: Label the compound with Cy5 to measure binding kinetics (Kd = 8.3 nM) in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
